molecular formula C16H17N3O B13084728 N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline

Cat. No.: B13084728
M. Wt: 267.33 g/mol
InChI Key: DTUGJTOPNZBIAU-UHFFFAOYSA-N
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Description

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline is a benzimidazole-derived compound featuring a 1H-benzo[d]imidazole core linked via an ethyl group to a 4-methoxyaniline moiety. The benzimidazole scaffold is known for its versatility in medicinal and materials chemistry due to its aromaticity, hydrogen-bonding capacity, and structural rigidity.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-methoxyaniline

InChI

InChI=1S/C16H17N3O/c1-11(17-12-7-9-13(20-2)10-8-12)16-18-14-5-3-4-6-15(14)19-16/h3-11,17H,1-2H3,(H,18,19)

InChI Key

DTUGJTOPNZBIAU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline typically involves the condensation of 2-aminobenzimidazole with 4-methoxyacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzimidazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzimidazole, including N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline, exhibit promising anticancer properties. For instance, a study highlighted the antiproliferative effects of certain benzimidazole derivatives against cancer cell lines such as MDA-MB-231. The compound demonstrated significant inhibition with an IC50 value of 16.38 μM, indicating its potential as an effective anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has shown that related benzimidazole derivatives possess antibacterial and antifungal properties. In particular, compounds with similar structures exhibited minimal inhibitory concentrations (MIC) against various bacterial strains, including methicillin-resistant Staphylococcus aureus. This suggests that this compound may also have potential applications in treating infections caused by resistant strains .

Pharmaceutical Formulations

The formulation of this compound into various pharmaceutical compositions has been explored. A patent describes processes for preparing pure amorphous forms of related compounds which can enhance drug solubility and bioavailability. These formulations are particularly useful in developing medications that require specific delivery mechanisms or stability profiles .

Table 1: Summary of Pharmaceutical Applications

Application AreaDescription
Anticancer ActivitySignificant inhibition of cancer cell lines; potential for drug development in oncology.
Antimicrobial EffectsEffective against bacterial strains, including resistant pathogens; potential for infection treatment.
Pharmaceutical FormsDevelopment of stable amorphous forms for enhanced solubility and bioavailability in drug formulations.

Mechanistic Insights

Molecular docking studies have provided insights into the mechanism of action of this compound and similar compounds. These studies reveal how structural modifications influence the binding affinity to target proteins involved in cancer proliferation and microbial resistance. For example, modifications at the phenyl position have been shown to enhance anticancer effects significantly .

Future Directions and Research Opportunities

Given the promising results from preliminary studies, further research is warranted to explore:

  • In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics in animal models to establish efficacy and safety profiles.
  • Combination Therapies : Evaluating the effectiveness of this compound in combination with existing therapies to enhance treatment outcomes.
  • Mechanistic Studies : Conducting detailed studies to elucidate the molecular mechanisms underlying its anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The target’s methoxy group contrasts with electron-withdrawing sulfonyl () or fluorinated groups (), which alter electronic density on the benzimidazole ring. This impacts reactivity in catalytic processes or binding affinity in biological systems.
  • Solubility: Sulfonyl-containing analogs () likely exhibit higher aqueous solubility than the target due to increased polarity. The butanoic acid derivative () may form salts, further enhancing solubility .
  • Metabolic Stability : Fluorinated chains () resist oxidative metabolism, whereas the target’s methoxy group could undergo demethylation, affecting pharmacokinetics .

Biological Activity

N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H15N3
  • Molecular Weight : 237.30 g/mol
  • CAS Number : 331851-41-3
  • Purity : 97% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds bearing the benzimidazole moiety exhibit significant cytotoxic effects against various cancer cell lines.

The primary mechanism of action is believed to involve the inhibition of human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to increased DNA damage and apoptosis in cancer cells. This was supported by a study that utilized UV absorption and fluorescence spectroscopy to demonstrate the binding affinity of benzimidazole derivatives to DNA, stabilizing specific sequences and preventing radiation-induced DNA damage .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the benzimidazole core:

  • Electron-Withdrawing Groups : Enhance lipophilicity and binding affinity.
  • Alkyl Chain Lengths : Variations in alkyl chain lengths at the piperazine end improve sequence specificity.

A recent study synthesized a series of derivatives with varying functional groups at the phenyl ring, showing that specific substitutions significantly enhance anticancer potency .

Case Studies

Several studies have documented the biological activity of similar compounds:

  • Study on Novel Benzimidazole Derivatives :
    • A series of benzimidazole derivatives were synthesized and tested against 60 human cancer cell lines.
    • Compounds with specific substitutions showed strong binding affinities and significant cytotoxicity .
  • Inhibition Studies :
    • Compounds were evaluated using protease-coupled assays, showing varying degrees of inhibitory activity against target enzymes.
    • For example, compounds with phenyl substituents exhibited increased potency compared to those with aliphatic groups .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed that derivatives bind effectively to Hu Topo I, corroborating experimental findings regarding their mechanism of action .

Summary of Biological Activities

The table below summarizes various biological activities associated with this compound and related compounds:

Activity TypeDescriptionReference
AnticancerInhibition of Hu Topo I; cytotoxic effects
AntimicrobialBroad-spectrum activity against pathogens
Anti-inflammatoryModulation of inflammatory pathways
Metabolic StabilityGood metabolic profile for oral bioavailability

Q & A

Q. Basic Research Focus

  • Antimicrobial assays : Use P. aeruginosa MH602 lasB reporter strains with GFP expression to quantify inhibition .
  • Cytotoxicity evaluation : MTT assays on human fibroblasts to measure cell viability .
  • Parasitic activity : Screening against Schistosoma mansoni or other parasites, referencing benzimidazole derivatives’ known anthelmintic properties .

How can computational methods predict the optoelectronic properties of this compound derivatives?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess charge transfer efficiency, as applied to N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines .
  • Molecular docking evaluates interactions with biological targets (e.g., acetylcholinesterase for Alzheimer’s drug candidates) .

What strategies address discrepancies in reported antimicrobial activity across derivatives?

Advanced Research Focus
Variations in bioactivity may stem from:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance antibacterial potency vs. electron-donating groups (e.g., methoxy) .
  • Assay conditions : Differences in bacterial strain susceptibility or incubation times.
  • Structural rigidity : Triazole or piperidine moieties may improve membrane permeability .

How can regioselectivity be controlled during functionalization of the benzimidazole core?

Q. Advanced Research Focus

  • Directing groups : Use sulfonyl or tosyl groups to steer reactions to specific positions .
  • Microwave-assisted synthesis : Enhances regioselectivity in heterocyclic coupling reactions .
  • Steric effects : Bulky substituents (e.g., adamantyl) on the aniline moiety can block undesired reaction sites .

What are the emerging applications of this compound in material science?

Q. Advanced Research Focus

  • Nonlinear optical (NLO) materials : Derivatives exhibit strong hyperpolarizability values, making them candidates for photonic devices .
  • Corrosion inhibitors : Benzimidazole hybrids like QN1 and QN2 show efficacy in protecting mild steel in acidic environments via adsorption mechanisms .

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